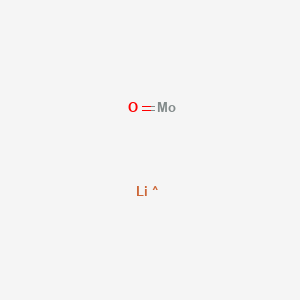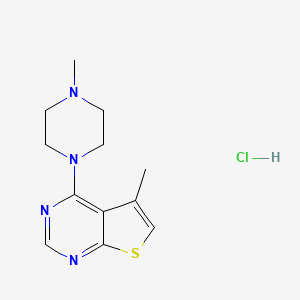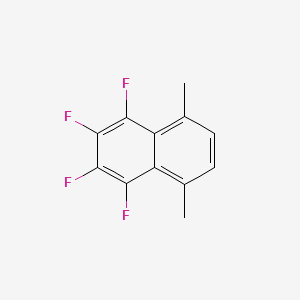
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene is a chemical compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where four hydrogen atoms are replaced by fluorine atoms and two methyl groups are attached at the 5th and 8th positions
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene can be achieved through several methods. One common approach involves the fluorination of 5,8-dimethylnaphthalene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of fluorinating agent and reaction conditions can significantly impact the efficiency and selectivity of the synthesis process.
Análisis De Reacciones Químicas
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or organomagnesium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the naphthalene ring.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s fluorinated nature can be exploited in the design of biologically active molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research into fluorinated compounds often focuses on their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and selectivity of the compound. Fluorine’s high electronegativity and small size can stabilize transition states and intermediates, leading to more efficient and selective reactions.
In biological systems, fluorinated compounds often interact with molecular targets such as enzymes or receptors
Comparación Con Compuestos Similares
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene can be compared with other fluorinated naphthalene derivatives, such as:
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone: This compound has hydroxyl groups instead of methyl groups, leading to different chemical and physical properties.
1,2,3,4-Tetrafluoro-5,8-dimethylanthracene: Similar in structure but with an additional benzene ring, which can affect its reactivity and applications.
Propiedades
Número CAS |
38422-71-8 |
|---|---|
Fórmula molecular |
C12H8F4 |
Peso molecular |
228.18 g/mol |
Nombre IUPAC |
1,2,3,4-tetrafluoro-5,8-dimethylnaphthalene |
InChI |
InChI=1S/C12H8F4/c1-5-3-4-6(2)8-7(5)9(13)11(15)12(16)10(8)14/h3-4H,1-2H3 |
Clave InChI |
MSKZNOQVQARWLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C)C(=C(C(=C2F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


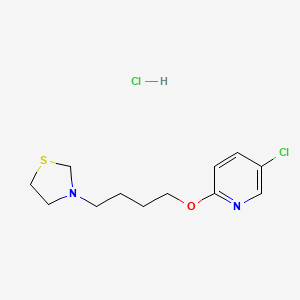
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)
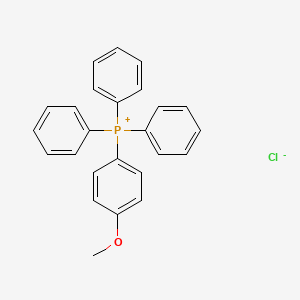
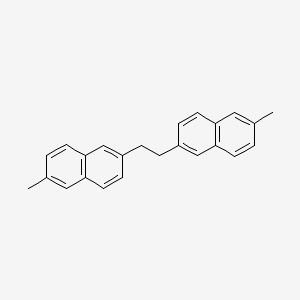

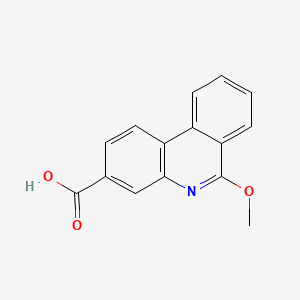
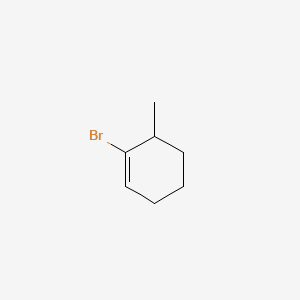
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
